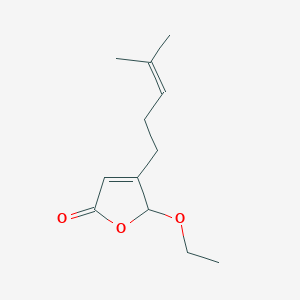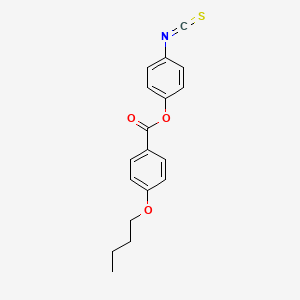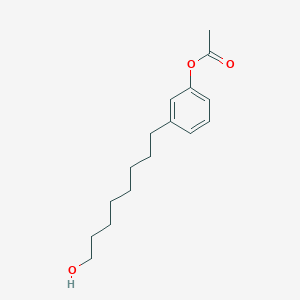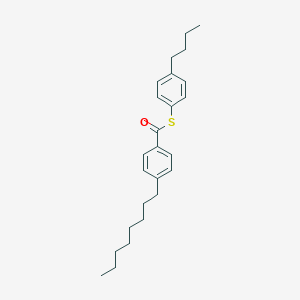
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a butylphenyl group and an octylbenzene group attached to a carbothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate typically involves the reaction of 4-butylphenyl thiol with 4-octylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Formation of thiol and alcohol.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It may also serve as a model compound for studying enzyme-catalyzed thioester hydrolysis.
Medicine: The compound has potential applications in drug development, particularly in the design of thioester-based prodrugs. These prodrugs can be activated in the body to release the active drug.
Industry: In the industrial sector, this compound can be used as an additive in lubricants and polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
- S-(4-Butylphenyl) 4-butylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-hexylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-decylbenzene-1-carbothioate
Comparison: Compared to its analogs, S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate has a longer alkyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. The unique combination of butylphenyl and octylbenzene groups provides distinct physicochemical properties that can be advantageous in specific applications.
Propriétés
Numéro CAS |
61518-83-0 |
|---|---|
Formule moléculaire |
C25H34OS |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
S-(4-butylphenyl) 4-octylbenzenecarbothioate |
InChI |
InChI=1S/C25H34OS/c1-3-5-7-8-9-10-12-22-13-17-23(18-14-22)25(26)27-24-19-15-21(16-20-24)11-6-4-2/h13-20H,3-12H2,1-2H3 |
Clé InChI |
XWJFUDFJJIEGER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
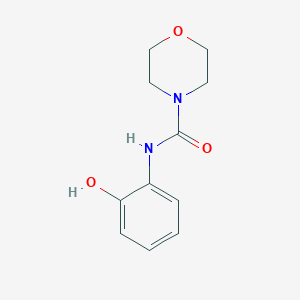
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

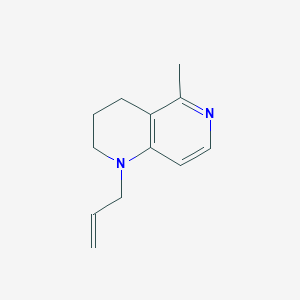
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
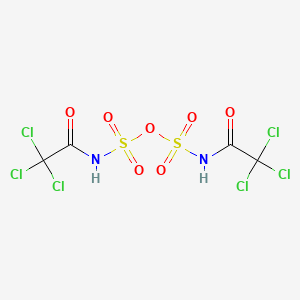
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)

